Comparative In Vitro Antiviral Potency: Nuezhenidic Acid vs. Ribavirin Control
In a direct, head-to-head in vitro assay, nuezhenidic acid demonstrated superior inhibitory activity against influenza A virus compared to the clinical standard-of-care, ribavirin. This positions the compound as a more potent lead scaffold than the positive control in this specific assay system [1].
| Evidence Dimension | Influenza A Virus Inhibition (IC50) |
|---|---|
| Target Compound Data | 12.5 μM |
| Comparator Or Baseline | Ribavirin (Positive Control) |
| Quantified Difference | Nuezhenidic acid is 1.8x more potent (IC50 12.5 μM vs. 22.6 μM) |
| Conditions | In vitro antiviral bioassay against influenza A virus. Note: The reference does not specify the exact viral strain or cell line. |
Why This Matters
For researchers screening for novel antiviral scaffolds, the >80% potency advantage over ribavirin provides a clear rationale for selecting nuezhenidic acid for hit-to-lead optimization.
- [1] Pang, X., et al. (2018). Secoiridoid analogues from the fruits of Ligustrum lucidum and their inhibitory activities against influenza A virus. Bioorganic & Medicinal Chemistry Letters, 28(9), 1516-1519. View Source
